4-(1H-tetrazol-1-yl)phenyl 4-methoxybenzoate
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Overview
Description
4-(1H-tetrazol-1-yl)phenyl 4-methoxybenzoate is an organic compound that features a tetrazole ring and a methoxybenzoate ester. The tetrazole ring is known for its stability and diverse biological activities, making it a valuable component in medicinal chemistry . The methoxybenzoate ester adds to the compound’s versatility, potentially enhancing its pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-tetrazol-1-yl)phenyl 4-methoxybenzoate typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using triethyl orthoformate and sodium azide.
Esterification: The phenyl tetrazole is then esterified with 4-methoxybenzoic acid under acidic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(1H-tetrazol-1-yl)phenyl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the tetrazole ring or the ester group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield tetrazole N-oxides, while reduction could produce alcohols or amines .
Scientific Research Applications
4-(1H-tetrazol-1-yl)phenyl 4-methoxybenzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(1H-tetrazol-1-yl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner . This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
Similar Compounds
4-(1H-tetrazol-1-yl)benzoic acid: Similar structure but lacks the methoxy group, which may affect its pharmacokinetic properties.
4-(1H-tetrazol-1-yl)phenyl 4-hydroxybenzoate: Similar structure but with a hydroxy group instead of a methoxy group, potentially altering its reactivity and biological activity.
Uniqueness
4-(1H-tetrazol-1-yl)phenyl 4-methoxybenzoate is unique due to the presence of both the tetrazole ring and the methoxybenzoate ester. This combination can enhance its stability, bioavailability, and potential biological activities .
Properties
Molecular Formula |
C15H12N4O3 |
---|---|
Molecular Weight |
296.28 g/mol |
IUPAC Name |
[4-(tetrazol-1-yl)phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C15H12N4O3/c1-21-13-6-2-11(3-7-13)15(20)22-14-8-4-12(5-9-14)19-10-16-17-18-19/h2-10H,1H3 |
InChI Key |
XPWCQNBBBGKLGC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)N3C=NN=N3 |
Origin of Product |
United States |
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